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Introduction
The P160 peptide, a twelve-amino-acid sequence (VPWMEPAYQRFL), is a promising

targeting moiety with significant potential in the selective delivery of therapeutic and imaging

agents to cancer cells.[1][2][3] Initially identified through phage display technology, P160 has

demonstrated a notable affinity for both breast cancer and neuroblastoma cells.[1][2] This

technical guide provides an in-depth overview of the basic research applications of the P160

targeting peptide, focusing on its mechanism of action, quantitative binding and uptake data,

and detailed experimental protocols.

Mechanism of Action: Targeting Keratin 1
The primary mechanism of P160's tumor-targeting ability lies in its specific binding to Keratin 1

(K1), a protein found to be expressed on the surface of certain cancer cells, including breast

cancer and neuroblastoma cell lines.[4] This interaction facilitates the cellular uptake of P160

and any conjugated cargo. The binding of P160 to the K1 receptor is believed to trigger

receptor-mediated endocytosis, a process where the cell membrane engulfs the peptide-

receptor complex, forming a vesicle that transports the contents into the cell's interior.[4] While

the precise downstream signaling cascade initiated by P160 binding is still under investigation,

the involvement of K1 suggests potential modulation of signaling pathways associated with cell

survival and apoptosis, given K1's known roles in these processes.[5][6]
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Below is a diagram illustrating the proposed mechanism of P160 internalization.
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Caption: P160 peptide binding to Keratin 1 receptor and subsequent internalization.

Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies

on the P160 peptide.
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Table 1: In Vitro Binding Affinity and Internalization

Cell Line
Cancer
Type

Binding
Affinity
Metric

Value
Internalizati
on (% of
total bound)

Reference

MDA-MB-435
Breast

Cancer
IC50 0.6 µM 40% [2][7]

MCF-7
Breast

Cancer
- - High [4]

WAC 2
Neuroblasto

ma
- - 50% [1][8]

-
Breast

Cancer

Kd (for

Keratin 1)
~1.1 µM - [4]

Table 2: In Vivo Tumor Uptake and Biodistribution
Animal
Model

Tumor
Model

Time Post-
Injection

Tumor
Uptake
(%ID/g)

Key Organ
Uptake
(%ID/g)

Reference

Nude Mice

WAC 2

Neuroblasto

ma

1 hour ~4.0

Blood: ~6.5,

Kidney: ~4.0,

Lung: ~4.0

[1]

Nude Mice

WAC 2

Neuroblasto

ma

(perfused)

1 hour ~4.0

Reduced

uptake in

other organs

[1]

Nude Mice

MDA-MB-435

Breast

Cancer

-
Higher than

most organs
- [2]

Experimental Protocols
This section provides detailed methodologies for key experiments involving the P160 targeting

peptide. These protocols are synthesized from general best practices and specific details
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mentioned in the cited literature.

Solid-Phase Peptide Synthesis of P160
This protocol describes the manual solid-phase synthesis of the P160 peptide
(VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:
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Solid-Phase Peptide Synthesis (SPPS) Workflow

1. Resin Swelling

2. Fmoc Deprotection

3. Amino Acid Coupling

4. Washing

Repeat Steps 2-4

for each amino acid

5. Cleavage from Resin

Final cycle complete

6. Purification (HPLC)

7. Analysis (Mass Spec)

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of the P160 peptide.
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Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, etc.)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water

HPLC system for purification

Mass spectrometer for analysis

Procedure:

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) using

HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow the

coupling reaction to proceed.

Washing: Wash the resin with DMF to remove excess reagents.

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the

P160 sequence in reverse order (F, L, R, Q, Y, A, P, E, M, W, V).

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleavage: Cleave the synthesized peptide from the resin and remove the side-chain

protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

Purification: Purify the crude peptide using reverse-phase HPLC.

Analysis: Confirm the identity and purity of the P160 peptide using mass spectrometry.

In Vitro Cell Binding Assay
This protocol details a competitive binding assay to determine the binding affinity of P160 to

cancer cells.

Materials:

P160 peptide (unlabeled and radiolabeled, e.g., with ¹²⁵I)

Cancer cell lines (e.g., MDA-MB-435, WAC 2)

Cell culture medium and supplements

Binding buffer (e.g., serum-free medium with 0.1% BSA)

Gamma counter

Procedure:

Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

Radiolabeling: Radiolabel the P160 peptide with ¹²⁵I using a standard method like the

Chloramine-T method.

Competition Setup: To determine the IC50, incubate the cells with a constant concentration

of ¹²⁵I-labeled P160 and increasing concentrations of unlabeled P160. For total binding,

incubate with only ¹²⁵I-labeled P160. For non-specific binding, incubate with ¹²⁵I-labeled P160

in the presence of a large excess of unlabeled P160.

Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour).

Washing: Wash the cells with ice-cold binding buffer to remove unbound peptide.
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Cell Lysis: Lyse the cells using a suitable lysis buffer.

Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding against the concentration of unlabeled P160 to

determine the IC50 value.

In Vitro Internalization Assay
This protocol describes a method to quantify the internalization of the P160 peptide into cancer

cells.

Materials:

Radiolabeled P160 peptide (e.g., ¹²⁵I-P160)

Cancer cell lines

Cell culture medium

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) to strip surface-bound peptide

Lysis buffer

Gamma counter

Procedure:

Cell Seeding and Incubation: Follow steps 1 and 3 (for total binding) of the cell binding assay

protocol. Perform parallel incubations at 37°C (to allow internalization) and 4°C (to inhibit

internalization).

Washing: After incubation, wash the cells with ice-cold buffer.

Acid Wash: To differentiate between surface-bound and internalized peptide, treat one set of

cells (incubated at 37°C) with an ice-cold acid wash buffer to remove surface-bound
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radioactivity. The remaining radioactivity represents the internalized peptide. The other set of

cells (at 4°C) is not acid-washed and represents total cell-associated peptide.

Cell Lysis and Quantification: Lyse all cell sets and measure the radioactivity using a gamma

counter.

Data Analysis: The percentage of internalization is calculated as (radioactivity after acid

wash / total cell-associated radioactivity at 37°C) x 100.

In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled P160

in a tumor-bearing mouse model.

Workflow Diagram:
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In Vivo Biodistribution Workflow

1. Tumor Cell Inoculation

2. Tumor Growth Monitoring

3. Radiolabeled Peptide Injection

4. Euthanasia at Time Points

5. Organ and Tumor Harvest

6. Weighing of Tissues

7. Gamma Counting

8. Data Analysis (%ID/g)

Click to download full resolution via product page

Caption: Workflow for an in vivo biodistribution study of a radiolabeled peptide.
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Materials:

Immunocompromised mice (e.g., nude mice)

Tumor cells (e.g., WAC 2)

Radiolabeled P160 peptide (e.g., ¹³¹I-P160)

Anesthetic

Gamma counter

Procedure:

Tumor Model Establishment: Subcutaneously inject tumor cells into the flank of the mice.

Allow the tumors to grow to a suitable size.

Peptide Administration: Inject a known amount of radiolabeled P160 peptide intravenously

into the tail vein of the tumor-bearing mice.

Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of

mice.

Tissue Collection: Dissect and collect the tumor and major organs (blood, heart, lungs, liver,

spleen, kidneys, muscle, bone, etc.).

Tissue Weighing and Radioactivity Measurement: Weigh each tissue sample and measure

the radioactivity using a gamma counter.

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for

each organ and the tumor. This is determined by comparing the radioactivity in the tissue to

the total injected dose, normalized for the tissue weight.

Conclusion
The P160 targeting peptide represents a valuable tool in basic and translational cancer

research. Its specificity for Keratin 1 on the surface of breast and neuroblastoma cancer cells,

coupled with its ability to be internalized, makes it an attractive candidate for the targeted
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delivery of various payloads, including radioisotopes for imaging and therapy, and

chemotherapeutic agents. The quantitative data and experimental protocols provided in this

guide offer a comprehensive resource for researchers looking to utilize P160 in their studies.

Further investigation into the detailed signaling pathways activated by P160 and optimization of

its in vivo stability and targeting efficiency will continue to expand its potential applications in

oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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